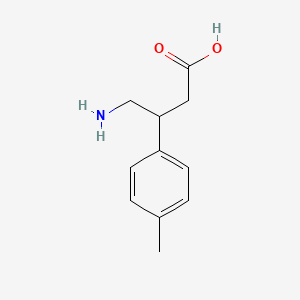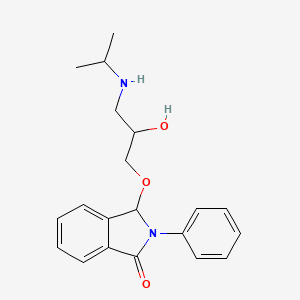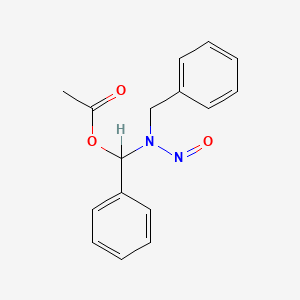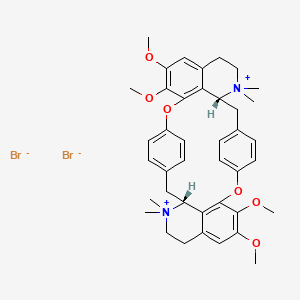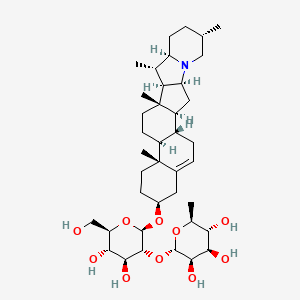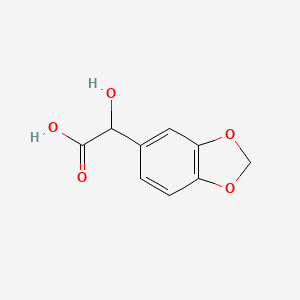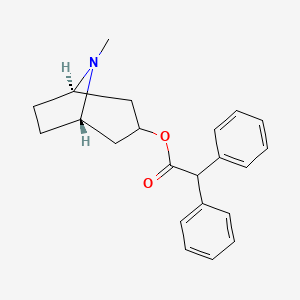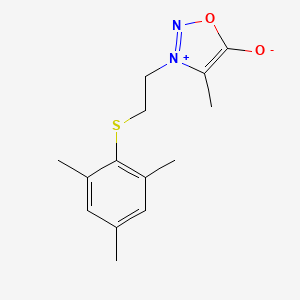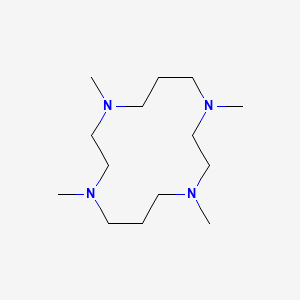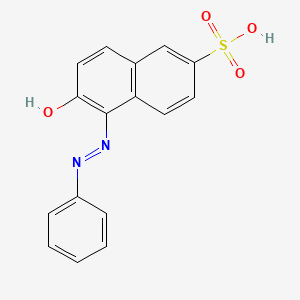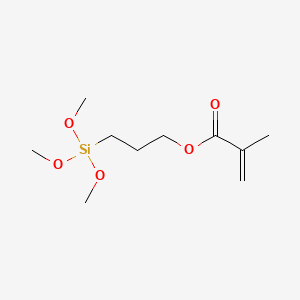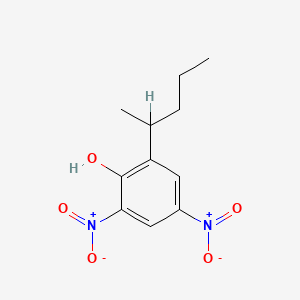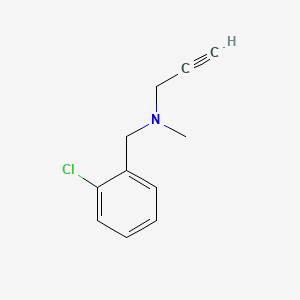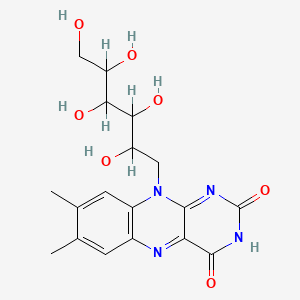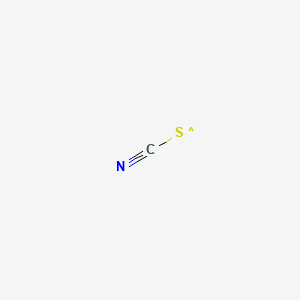
Thiocyanato radical
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitridosulfidocarbon(.) is an organic radical. It derives from a thiocyanic acid.
Aplicaciones Científicas De Investigación
Synthesis of Thiocyanato-Containing Compounds
- Thiocyanato radicals have been used in metal-free visible-light-promoted reactions for the synthesis of thiocyanato-containing isoquinolinediones and azaspirotrienediones. These methods employ readily available thiocyanate salts and are notable for their ease of implementation and moderate to good yields, contributing to the development of drug-like molecules (Chen, He, & Guan, 2019) (Chen, He, Guan, & He, 2019).
Oxidation Processes
- Thiocyanate radicals, generated from thiocyanate salts using photocatalysts like Rose Bengal, have been utilized in the oxidation of alcohols to aldehydes, demonstrating a broad scope and tolerance towards various functional groups (Shah & Singh, 2018). In another application, visible light-driven oxidative cascade reactions were used for the synthesis of β-thiocyanato alcohols via difunctionalization of alkenes (Zhang, Guo, Yu, Guan, & He, 2018).
Electrochemical Applications
- Electrochemical thiocyanation of aromatic compounds, involving derivatives of anisole and aniline, has been explored in organic acidic media. This method is environmentally friendly and shows high regio- and isomer-selectivity, making it relevant in the synthesis of aromatic thiocyanates (Gitkis & Becker, 2010).
Radical Reactions and Synthesis
- Research has shown that thiocyanates, formed via thiocyanation reactions, are prevalent in natural products, synthetic drugs, and bioactive molecules. Direct thiocyanation methods, including nucleophilic, electrophilic, and free radical reactions, have broad application prospects in constructing SCN-containing organic molecules (Chen, Shi, Liu, & Zhao, 2022).
Analytical and Environmental Applications
- The thiocyanate radical has been measured in milk by ion chromatography, demonstrating an effective and convenient method for detecting this radical in food products (Kou, 2012). Additionally, the degradation of thiocyanate in aqueous solutions using persulfate activated ferric ion has been reported, highlighting its potential in treating wastewater from mining facilities (Budaev, Batoeva, & Tsybikova, 2015).
Propiedades
Número CAS |
15941-77-2 |
|---|---|
Nombre del producto |
Thiocyanato radical |
Fórmula molecular |
CNS |
Peso molecular |
58.08 g/mol |
InChI |
InChI=1S/CNS/c2-1-3 |
Clave InChI |
NYAZXHASVIWIRJ-UHFFFAOYSA-N |
SMILES |
C(#N)[S] |
SMILES canónico |
C(#N)[S] |
Otros números CAS |
15941-77-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



